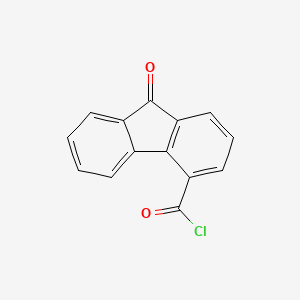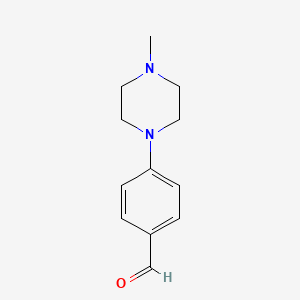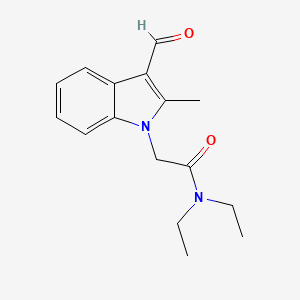
(r)-2-Amino-2-(4-chlorophenyl)acetic acid
Vue d'ensemble
Description
(R)-2-Amino-2-(4-chlorophenyl)acetic acid is a compound that has been studied for its potential anti-inflammatory and immunosuppressive properties. The interest in this compound stems from its structural relation to a series of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, which have been synthesized and investigated for similar biological activities. The presence of the chlorophenyl group suggests that the compound may interact with biological systems in a manner that could modulate inflammatory responses or immune system activity.
Synthesis Analysis
The synthesis of derivatives related to this compound has been explored in research. Specifically, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized through various chemical reactions, with the aim of discovering compounds with anti-inflammatory and immunosuppressive effects. The synthesis process involves careful control of reaction conditions to ensure the formation of the desired products. The chemical structures of these synthesized compounds were confirmed using techniques such as elemental analysis and infrared (IR) spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of a thiazole ring, an amino group, and a chlorophenyl group. These structural features are crucial for the biological activity of the compounds. Spectral analysis, including IR spectroscopy, has been utilized to confirm the chemical structure of these derivatives. The degradation and identification of decomposition products also provide insights into the stability and reactivity of the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of derivatives of this compound has been investigated through addition reactions. Specifically, the addition of thioglycolic acid to 2-N-aralkylidene derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has been studied. These reactions have revealed new and unexpected details about the chemical properties of these compounds, which could have implications for their pharmacological activity and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are important for understanding their potential as pharmaceutical agents. The compounds' solubility, stability, and reactivity are influenced by their molecular structure. The pharmacological investigations of these compounds have shown that some derivatives exhibit anti-inflammatory and immunosuppressive activities, which could be attributed to their chemical properties. The exact mechanisms of action, however, would require further study to elucidate .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized using techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies provide insights into their molecular structures and potential applications in chemical research (Şahin et al., 2014).
Chromatographic Separation
- Chiral Resolution : Research has been conducted on the chiral resolution of isomers of related compounds, using liquid chromatography. This process is vital for the separation and analysis of different isomers in pharmaceutical and chemical research (Vaccher et al., 1991).
Enantioselective Processes
- Enzymatic Resolution : Studies have shown the successful enantioselective hydrolysis of racemic 2-chlorophenyl glycine to obtain high-purity enantiomers using penicillin G acylase. This method is significant for producing enantiomerically pure compounds, which are essential in drug development and stereochemistry (Fadnavis et al., 2008).
Pharmacological Applications
- Antimicrobial Properties : Some derivatives have shown moderate antimicrobial activities against bacterial and fungal strains. These findings are important for the development of new antimicrobial agents (Sah et al., 2014).
Receptor Interaction Studies
- Molecular Interaction Analysis : Research into how different molecules, including those structurally related to (R)-2-Amino-2-(4-chlorophenyl)acetic acid, interact with specific receptors can provide valuable insights for drug discovery and development (Gouldson et al., 2000).
Chemical Synthesis and Derivatives
- Organotin Derivatives : Research on organotin compounds of related chemicals indicates potential applications in both chemistry and biology. These compounds' antibacterial and antifungal activities are of particular interest (Bhatti et al., 2000).
Analytical and Industrial Applications
- Dynamic Hydrolytic Resolution : Studies on the hydrolytic resolution of related compounds in specific solvents provide essential data for industrial and analytical processes, contributing to the production of high-purity chemicals (Wen et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-amino-2-(4-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJGBYXRJVIYGA-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353306 | |
| Record name | D-4-Chlorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43189-37-3 | |
| Record name | D-4-Chlorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amino(4-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-Chlorophenyl)glycine, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QED7UA2ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)
![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)
![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)





![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)



